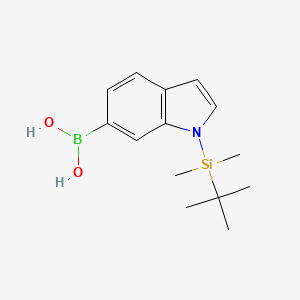

(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid

説明

(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid is a compound that combines the structural features of an indole, a boronic acid, and a tert-butyldimethylsilyl group

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1H-indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the tert-butyldimethylsilyl-protected indole . The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

Industrial production methods for (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.

化学反応の分析

Types of Reactions

(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride under appropriate conditions.

Reduction: The boronic acid group can be reduced to a borane or a borohydride.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

Oxidation: Boronate esters or boronic anhydrides.

Reduction: Boranes or borohydrides.

Substitution: Biaryl or vinyl-aryl compounds.

科学的研究の応用

Organic Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of aryl or vinyl halides with boronic acids to produce biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The presence of the tert-butyldimethylsilyl group enhances the stability and reactivity of the compound during these transformations .

Reaction Types

The compound can undergo various chemical reactions, including:

- Oxidation : The boronic acid group can be oxidized to form boronate esters.

- Reduction : It can be reduced to boranes or borohydrides.

- Substitution : Participates in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides.

Medicinal Chemistry

Therapeutic Applications

Boronic acids are known for their ability to interact with biological molecules, particularly enzymes. The reversible covalent bonding capability of boronic acids with diols is significant in drug design, especially for developing inhibitors against β-lactamases—enzymes responsible for antibiotic resistance. Studies have shown that derivatives of boronic acids can effectively inhibit these enzymes, providing a pathway for overcoming bacterial resistance .

Case Study: Antibacterial Activity

Research has demonstrated that compounds similar to (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid exhibit potent antibacterial activity against resistant strains of bacteria. For instance, certain derivatives have shown inhibitory constants (Ki) in the nanomolar range against class C β-lactamases, highlighting their potential as therapeutic agents .

Biological Research

Biochemical Pathways

The compound's ability to form cyclic boronic esters with diols makes it useful in glycoscience applications, including drug delivery systems and carbohydrate sensing. Boronic acids can selectively bind to glycoproteins and other carbohydrate-containing molecules, facilitating their detection and quantification in biological samples .

作用機序

The mechanism of action of (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid primarily involves its reactivity as a boronic acid and an indole derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The tert-butyldimethylsilyl group serves as a protecting group, enhancing the stability of the indole nitrogen and preventing unwanted side reactions .

類似化合物との比較

Similar Compounds

- (1-(tert-Butyldimethylsilyl)-1H-indol-4-yl)boronic acid

- 1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester

Uniqueness

(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the indole ring, which can influence its reactivity and potential applications. The tert-butyldimethylsilyl group provides additional stability and protection, making it a valuable intermediate in organic synthesis.

生物活性

(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid, with the CAS number 913835-60-6, is a compound that integrates an indole structure with a boronic acid group and a tert-butyldimethylsilyl (TBDMS) protecting group. This unique combination lends itself to various biological activities and applications, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Boronic acids have been recognized for their ability to interact with biological molecules, particularly enzymes. The boronic acid moiety can form reversible covalent bonds with diols, which is significant in enzyme inhibition. This property is particularly relevant in the context of antibiotic resistance, where boronic acids can inhibit β-lactamases—enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

Antibacterial Activity

Recent studies indicate that this compound may play a role in overcoming antibiotic resistance. It has been shown to inhibit various classes of β-lactamases, including Ambler class B enzymes . The compound's ability to bind to these enzymes suggests a potential application as an adjuvant in antibiotic therapy.

Applications in Medicinal Chemistry

The compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of bioactive molecules. Notably, it is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic compounds .

Study 1: Inhibition of β-Lactamases

A study published in Nature Reviews Microbiology highlighted the effectiveness of boronic acid derivatives in inhibiting Ambler class B β-lactamases. The research demonstrated that these compounds could restore the efficacy of β-lactam antibiotics against resistant strains of Escherichia coli and Klebsiella pneumoniae .

| Compound | Target Enzyme | Effectiveness |

|---|---|---|

| This compound | Ambler class B β-lactamases | High |

| Clavulanic acid | Class A β-lactamases | Moderate |

Study 2: Synthesis of Bioactive Molecules

Research conducted by Aladdin Scientific demonstrated the use of this compound as a precursor for synthesizing various indole-based pharmaceuticals. The compound's stability due to the TBDMS group allows for selective reactions without degradation .

特性

IUPAC Name |

[1-[tert-butyl(dimethyl)silyl]indol-6-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-10,17-18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALVCXCOXCPCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN2[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402532 | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-60-6 | |

| Record name | B-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-6-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 913835-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。